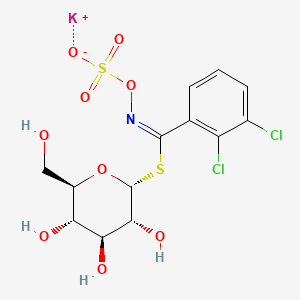
(2,3-Dichlorophenyl) alpha-Glucosinolate Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dichlorophenyl) alpha-Glucosinolate Potassium Salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables. The presence of the 2,3-dichlorophenyl group adds distinct chemical characteristics, making it a subject of interest in chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl) alpha-Glucosinolate Potassium Salt typically involves the reaction of 2,3-dichlorophenyl isothiocyanate with a suitable sugar derivative under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt. The reaction mixture is then purified through crystallization to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including X-ray crystallography and NMR spectroscopy, to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl) alpha-Glucosinolate Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The 2,3-dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,3-Dichlorophenyl) alpha-Glucosinolate Potassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl) alpha-Glucosinolate Potassium Salt involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in oxidative stress and inflammation. It can also interact with cellular receptors, leading to changes in cell signaling pathways and gene expression. These interactions contribute to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl) alpha-Glucosinolate Potassium Salt
- (3,4-Dichlorophenyl) alpha-Glucosinolate Potassium Salt
- (2,3-Dichlorophenyl) beta-Glucosinolate Potassium Salt
Uniqueness
(2,3-Dichlorophenyl) alpha-Glucosinolate Potassium Salt is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C13H14Cl2KNO9S2 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
potassium;[(E)-[(2,3-dichlorophenyl)-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylmethylidene]amino] sulfate |
InChI |
InChI=1S/C13H15Cl2NO9S2.K/c14-6-3-1-2-5(8(6)15)12(16-25-27(21,22)23)26-13-11(20)10(19)9(18)7(4-17)24-13;/h1-3,7,9-11,13,17-20H,4H2,(H,21,22,23);/q;+1/p-1/b16-12+;/t7-,9-,10+,11-,13-;/m1./s1 |
InChI Key |
KJSVLGNCOPPKCJ-WJVZDWEXSA-M |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C(=N\OS(=O)(=O)[O-])/S[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.[K+] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



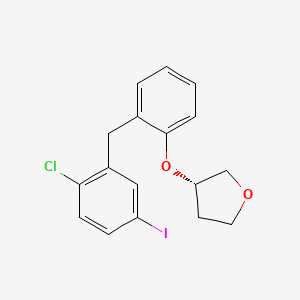
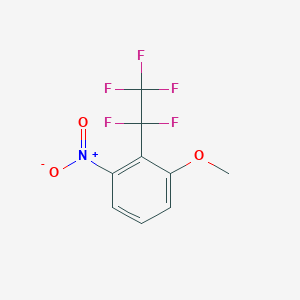


![3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromene-2-thione](/img/structure/B13430033.png)
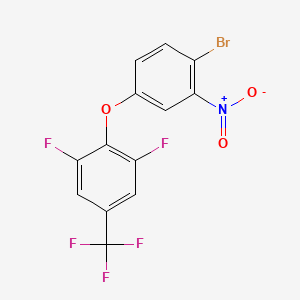
![4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-cyclopentyl-2-phenylbutan-1-amine](/img/structure/B13430043.png)
![7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13430050.png)


![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)
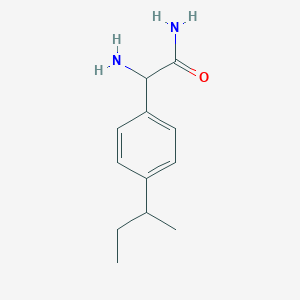
![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
